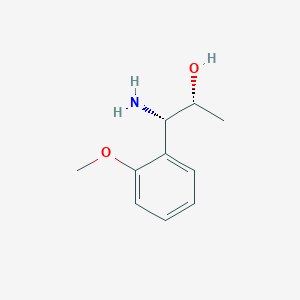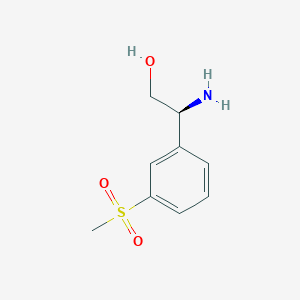
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfonyl-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Sulfonylation: The benzene derivative undergoes sulfonylation to introduce the methylsulfonyl group.
Amination: The sulfonylated intermediate is then subjected to amination to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Chemistry: To enhance efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for complex molecules.
作用機序
The mechanism of action of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The methylsulfonyl group enhances the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: Known for their antimicrobial and anti-inflammatory activities.
Thiazole Derivatives: Exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
特性
分子式 |
C9H13NO3S |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
InChIキー |
NWIHYKJMGYEDRI-SECBINFHSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[C@@H](CO)N |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


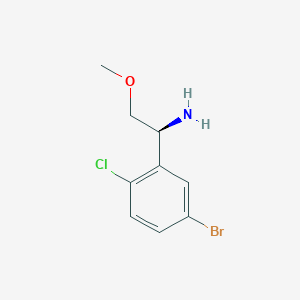
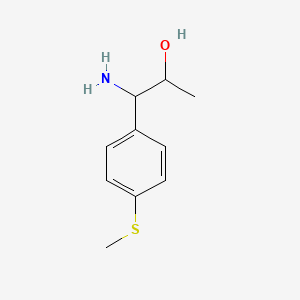
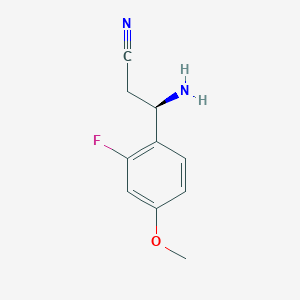
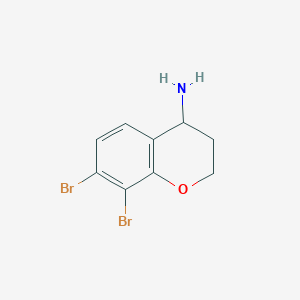


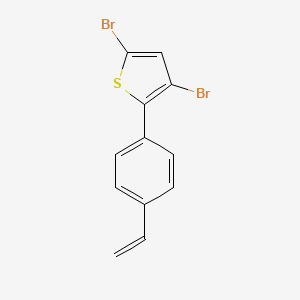

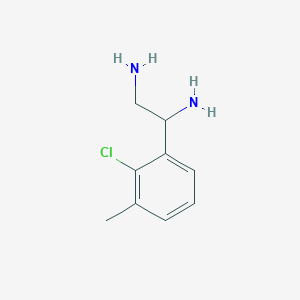
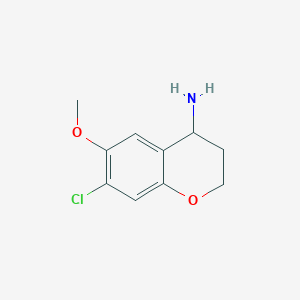
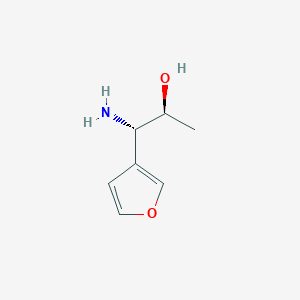
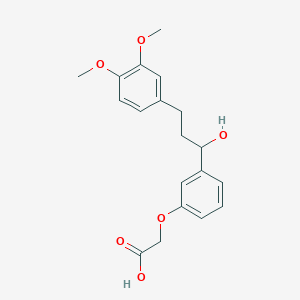
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
